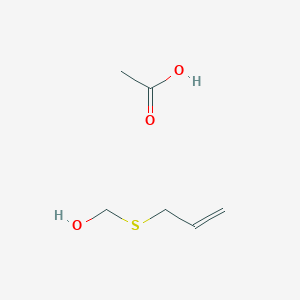
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with three methylsulfanyl groups and a methyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium typically involves the introduction of methylsulfanyl groups onto a pyridazine ring. One common method includes the reaction of a pyridazine derivative with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridazine derivatives without methylsulfanyl groups.
Substitution: Pyridazine derivatives with substituted functional groups.
科学的研究の応用
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
1,2,3-Triazolo[4,5-c]pyridazine: A fused heterocyclic compound with a triazole ring fused to a pyridazine ring.
Uniqueness: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
63910-60-1 |
|---|---|
分子式 |
C8H13N2S3+ |
分子量 |
233.4 g/mol |
IUPAC名 |
1-methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium |
InChI |
InChI=1S/C8H13N2S3/c1-10-5-6(11-2)7(12-3)8(9-10)13-4/h5H,1-4H3/q+1 |
InChIキー |
MNBMBVUJHSGANH-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=NC(=C(C(=C1)SC)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)





![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)

![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)




